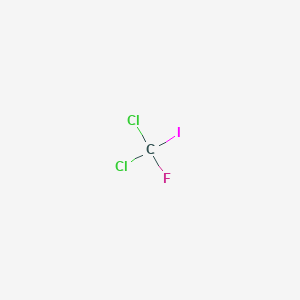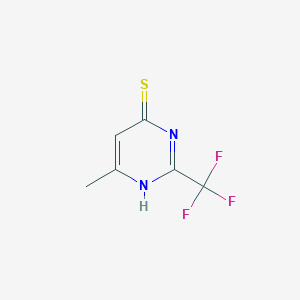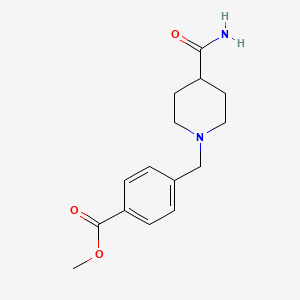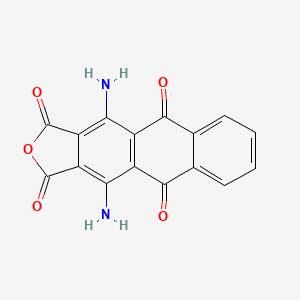
3-Bromo-2-hydroxypropyl Oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-hydroxypropyl Oleate is an ester compound derived from oleic acid and 3-bromo-2-hydroxypropyl alcohol It is characterized by the presence of a bromine atom, a hydroxyl group, and an oleate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxypropyl Oleate typically involves the esterification of oleic acid with 3-bromo-2-hydroxypropyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-hydroxypropyl Oleate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-Bromo-2-hydroxypropyl Oleate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-hydroxypropyl Oleate involves its interaction with biological membranes and proteins. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, affecting the structure and function of target molecules. The oleate moiety can integrate into lipid bilayers, altering membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-hydroxypropyl Oleate: Similar structure but with a chlorine atom instead of bromine.
2-Hydroxypropyl Oleate: Lacks the halogen atom, affecting its reactivity and applications.
3-Bromo-2-hydroxypropyl Stearate: Similar structure but with a stearic acid moiety instead of oleic acid.
Uniqueness
3-Bromo-2-hydroxypropyl Oleate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and elimination reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C21H39BrO3 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
[(2S)-3-bromo-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
Clave InChI |
HGFFITXWROXZBX-GDCKJWNLSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CBr)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)


![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)


![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)


